

# Asymmetric Strecker Synthesis of 2-Amino-2-phenylacetonitrile Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Amino-2-phenylacetonitrile

Cat. No.: B102233

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## Introduction

The asymmetric Strecker synthesis is a cornerstone multicomponent reaction for the enantioselective synthesis of  $\alpha$ -amino acids and their derivatives, which are fundamental chiral building blocks in pharmaceuticals and bioactive molecules. This reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source to form an  $\alpha$ -aminonitrile. The subsequent hydrolysis of the nitrile group yields the desired  $\alpha$ -amino acid. The development of catalytic asymmetric variants has been a significant focus, enabling access to enantiomerically enriched  $\alpha$ -amino nitriles, the direct precursors to a wide array of valuable chiral compounds, including **2-Amino-2-phenylacetonitrile** derivatives.

These derivatives are of particular interest in medicinal chemistry due to the prevalence of the  $\alpha$ -aryl glycine motif in numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric Strecker synthesis of **2-Amino-2-phenylacetonitrile** derivatives, focusing on practical and scalable methodologies.

## Catalytic Approaches

The asymmetric Strecker reaction can be effectively catalyzed by both chiral organocatalysts and metal complexes. Organocatalysis, particularly with thiourea-based catalysts, has emerged

as a powerful strategy due to the operational simplicity, stability, and accessibility of the catalysts.<sup>[1]</sup> These catalysts typically activate the imine substrate through hydrogen bonding, facilitating the enantioselective addition of the cyanide nucleophile.<sup>[2][3]</sup>

## Data Presentation: Performance of Chiral Thiourea Catalyst in Asymmetric Strecker Synthesis

The following table summarizes the performance of a chiral amido-thiourea catalyst in the asymmetric hydrocyanation of various N-benzhydryl-protected imines derived from substituted benzaldehydes. The data is adapted from research by Jacobsen and co-workers, highlighting the catalyst's effectiveness across a range of substrates.<sup>[1]</sup>

Entry	Aldehyde Derivative (Ar)	Product	Yield (%)	ee (%)
1	Phenyl	2-Amino-2-phenylacetonitrile derivative	98	98
2	4-Methoxyphenyl	2-Amino-2-(4-methoxyphenyl)acetonitrile derivative	97	97
3	4-Chlorophenyl	2-Amino-2-(4-chlorophenyl)acetonitrile derivative	99	98
4	4-Bromophenyl	2-Amino-2-(4-bromophenyl)acetonitrile derivative	99	98
5	4-(Trifluoromethyl)phenyl	2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile derivative	99	97
6	3-Methoxyphenyl	2-Amino-2-(3-methoxyphenyl)acetonitrile derivative	98	98
7	2-Methoxyphenyl	2-Amino-2-(2-methoxyphenyl)acetonitrile derivative	95	96
8	2-Naphthyl	2-Amino-2-(naphthalen-2-yl)acetonitrile derivative	98	98

9	2-Thienyl	2-Amino-2-(thiophen-2-yl)acetonitrile derivative	97	95
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## Experimental Protocols

### General Considerations

- All reactions should be performed in a well-ventilated fume hood due to the use of cyanide.
- Reagents and solvents should be of high purity and dried according to standard procedures where necessary.
- Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

### Protocol 1: Organocatalytic Asymmetric Strecker Synthesis using a Chiral Amido-Thiourea Catalyst

This protocol is adapted from a scalable synthesis reported by Jacobsen and co-workers.<sup>[1]</sup>

Materials:

- Chiral amido-thiourea catalyst (e.g., (S,S)-N,N'-bis(2-(N-tert-butoxycarbonyl)amino-3,3-dimethylbutanoyl)-1,2-diaminocyclohexane)
- Substituted benzaldehyde
- Benzhydrylamine
- Trimethylsilyl cyanide (TMSCN)
- Methanol (MeOH)
- Toluene
- Hydrochloric acid (HCl) in diethyl ether

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

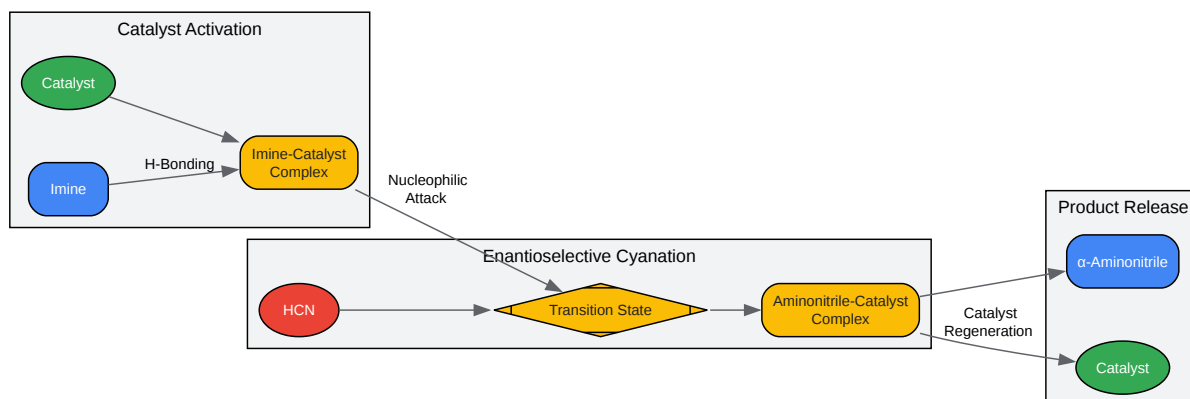
#### Procedure:

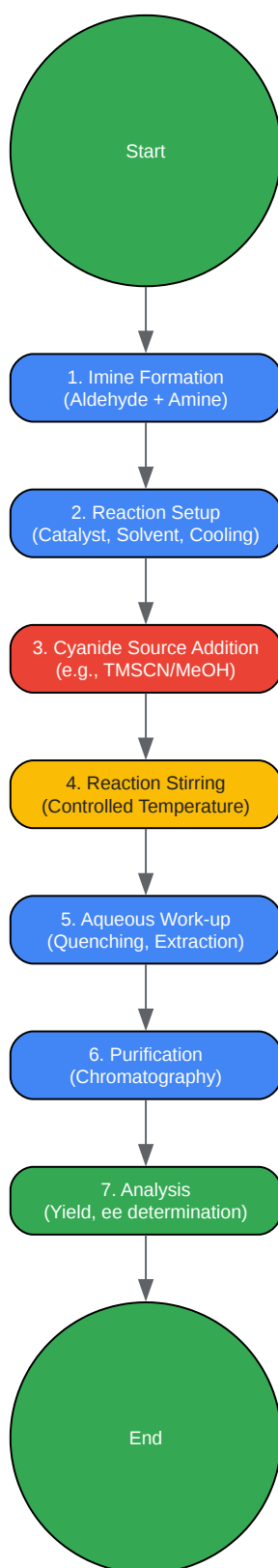
- **Imine Formation:** To a solution of the substituted benzaldehyde (1.0 equiv) in toluene (0.5 M), add benzhydrylamine (1.0 equiv). Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or  $^1\text{H}$  NMR.
- **Asymmetric Cyanation:** In a separate flask, dissolve the chiral amido-thiourea catalyst (0.01-0.05 equiv) in toluene. Cool the solution to  $-78\text{ }^\circ\text{C}$ . To this, add the pre-formed imine solution via cannula.
- Add trimethylsilyl cyanide (TMSCN, 1.2 equiv) dropwise to the reaction mixture, followed by the slow addition of methanol (1.2 equiv).
- Stir the reaction at  $-78\text{ }^\circ\text{C}$  for 20-48 hours. Monitor the reaction progress by TLC.
- **Work-up:** Upon completion, quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$  solution. Allow the mixture to warm to room temperature.
- Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- **Purification:** The crude  $\alpha$ -aminonitrile can be purified by flash column chromatography on silica gel.

## Visualizations

### Reaction Mechanism: Thiourea-Catalyzed Asymmetric Strecker Synthesis

The proposed mechanism involves the activation of the imine by the thiourea catalyst through hydrogen bonding. This facilitates the enantioselective attack of the cyanide nucleophile.<sup>[2][3]</sup>





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- To cite this document: BenchChem. [Asymmetric Strecker Synthesis of 2-Amino-2-phenylacetonitrile Derivatives: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102233#asymmetric-strecker-synthesis-of-2-amino-2-phenylacetonitrile-derivatives]

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